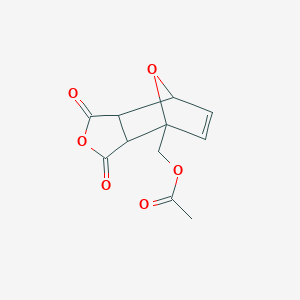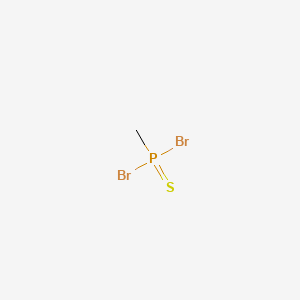
Phosphonothioic dibromide, methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonothioic dibromide, methyl- is a chemical compound with the formula CH₃Br₂PS. It is composed of three hydrogen atoms, one carbon atom, one phosphorus atom, one sulfur atom, and two bromine atoms . This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of phosphonothioic dibromide, methyl- typically involves the reaction of methylphosphonothioic dichloride with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Phosphonothioic dibromide, methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert it into lower oxidation states.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Phosphonothioic dibromide, methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which phosphonothioic dibromide, methyl- exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The specific molecular targets and pathways involved vary based on the context of its use .
Comparación Con Compuestos Similares
Phosphonothioic dibromide, methyl- can be compared with other similar compounds such as:
Phosphonothioic dichloride, methyl-: Similar in structure but with chlorine atoms instead of bromine.
Phosphonothioic dibromide, ethyl-: Similar but with an ethyl group instead of a methyl group.
Phosphonothioic dibromide, phenyl-: Similar but with a phenyl group instead of a methyl group. These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
Propiedades
Número CAS |
5827-24-7 |
|---|---|
Fórmula molecular |
CH3Br2PS |
Peso molecular |
237.88 g/mol |
Nombre IUPAC |
dibromo-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH3Br2PS/c1-4(2,3)5/h1H3 |
Clave InChI |
DREOBYPUJKXERI-UHFFFAOYSA-N |
SMILES canónico |
CP(=S)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
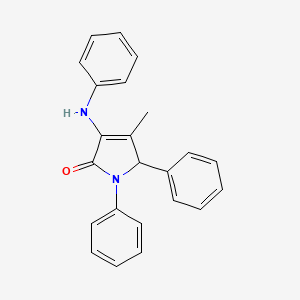
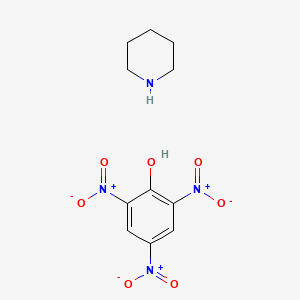

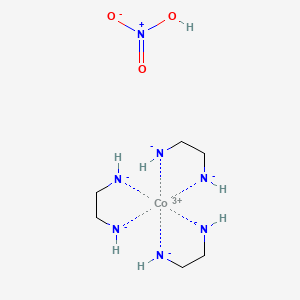

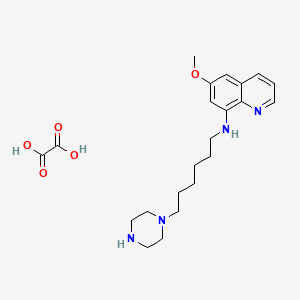
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
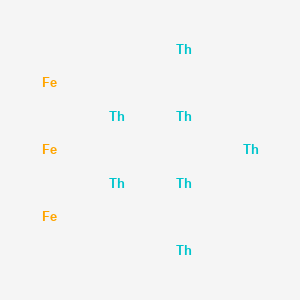
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
